molecular formula C16H10N2O B2925380 1-(phenylcarbonyl)-1H-indole-6-carbonitrile CAS No. 1992975-09-3

1-(phenylcarbonyl)-1H-indole-6-carbonitrile

Cat. No.: B2925380
CAS No.: 1992975-09-3
M. Wt: 246.269
InChI Key: UFDMWKZNCXCGOF-UHFFFAOYSA-N
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Description

1-(Phenylcarbonyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylcarbonyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 6-position of the indole ring. Its unique structure makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylcarbonyl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with phenylcarbonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylcarbonyl chloride. The general reaction scheme is as follows:

    Starting Materials: Indole, phenylcarbonyl chloride, and a base (e.g., triethylamine).

    Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.

    Procedure: Indole is dissolved in an anhydrous solvent (e.g., dichloromethane), and phenylcarbonyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylcarbonyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) are employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

Major Products:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

1-(Phenylcarbonyl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(phenylcarbonyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site or by competing with the natural substrate. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

1-(Phenylcarbonyl)-1H-indole-6-carbonitrile can be compared with other indole derivatives, such as:

    1-(Benzoyl)-1H-indole-6-carbonitrile: Similar structure but with a benzoyl group instead of a phenylcarbonyl group.

    1-(Phenylcarbonyl)-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.

    1-(Phenylcarbonyl)-1H-indole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzoylindole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-11-12-6-7-13-8-9-18(15(13)10-12)16(19)14-4-2-1-3-5-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDMWKZNCXCGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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